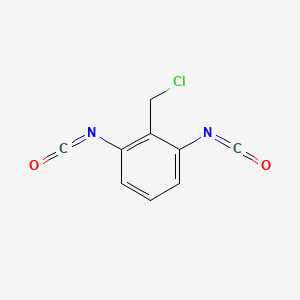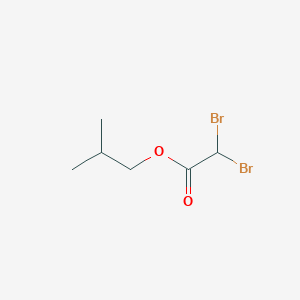
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester is a chemical compound that belongs to the class of benzoxadiazines This compound is characterized by the presence of a benzoxadiazine ring system, which is a fused ring structure containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the esterification of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The benzoxadiazine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrolysis using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-amino-, ethyl ester.
Reduction: Formation of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-.
Substitution: Formation of various substituted benzoxadiazine derivatives.
Applications De Recherche Scientifique
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 1,1-dioxide derivatives: These compounds share a similar ring structure but contain sulfur instead of oxygen.
3,4-Dihydro-2H-1,2-benzothiazine-3-carboxylic acid derivatives: These compounds have a similar core structure but differ in the presence of additional functional groups.
Uniqueness
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester is unique due to the presence of the nitro group and the ethyl ester functional group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
58758-35-3 |
|---|---|
Formule moléculaire |
C10H9N3O5 |
Poids moléculaire |
251.20 g/mol |
Nom IUPAC |
ethyl 7-nitro-2H-1,2,4-benzoxadiazine-3-carboxylate |
InChI |
InChI=1S/C10H9N3O5/c1-2-17-10(14)9-11-7-4-3-6(13(15)16)5-8(7)18-12-9/h3-5H,2H2,1H3,(H,11,12) |
Clé InChI |
WUMSCYXBWUWFNL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=C(C=C(C=C2)[N+](=O)[O-])ON1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14601783.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)



![Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester](/img/structure/B14601818.png)
